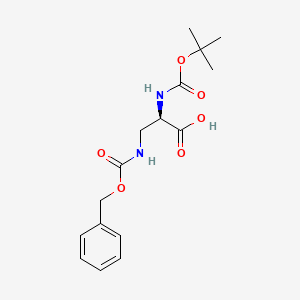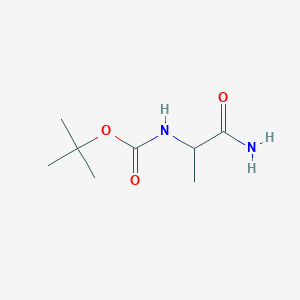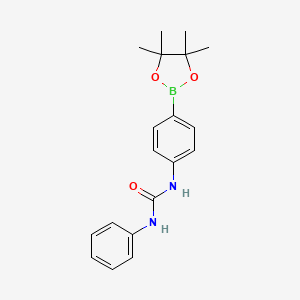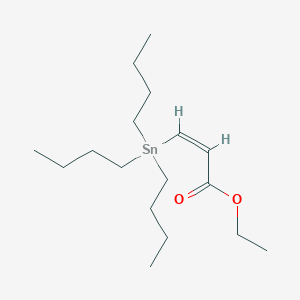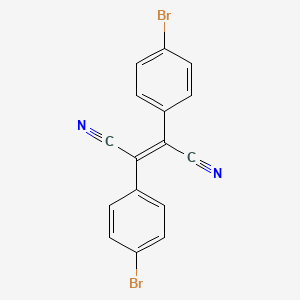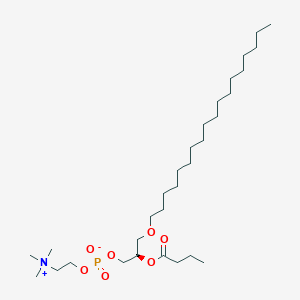![molecular formula C48H30O12 B3068793 3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 83536-16-7](/img/structure/B3068793.png)
3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3’,4’,5’,6’-Tetrakis(4-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule with the molecular formula C32H20N2O8 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .
Synthesis Analysis
This compound can be synthesized solvothermally using the 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine anion (TCPP4−) as the tetratopic carboxylate linker . It can also be synthesized through amide bond formation with various amines and hydrazides .Molecular Structure Analysis
The molecular weight of this compound is 560.5098 . It has a complex structure with multiple benzene rings and carboxylic acid groups .Chemical Reactions Analysis
This compound is used as a monomer in the synthesis of MOF materials . It reacts with ZrOCl2·8H2O along with benzoic acid (modulator) in N,N-dimethylformamide (DMF) to synthesize a metal–organic framework (MOF) with a Zr (IV) ion .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 777.4±60.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 2.81±0.10 .Applications De Recherche Scientifique
Dye and Rare Earth Ion Adsorption
Research by (Gao et al., 2019) highlighted the use of tetracarboxylate ligands, closely related to the target compound, in the creation of anionic indium-organic frameworks. These frameworks are highly efficient in adsorbing cationic methylene blue and rare earth ions, demonstrating their potential in selective dye adsorption and luminescence regulation.
Polymetallic Coordination Chemistry and Catalysis
The study by (Verkerk et al., 2002) introduced a structurally preorganized tetradentate ligand system, similar in structure to the target compound. This system offers a new approach to polymetallic coordination chemistry, potentially enhancing the field of catalysis.
Co-crystal Formation for Structural Diversity
(Kole et al., 2012) used a tetracarboxylic acid, akin to the compound , for creating co-crystals with linear dipyridyl spacers. This resulted in diverse structures like interpenetrated networks and 2D networks, showing the compound's relevance in creating structurally diverse materials.
Luminescent Properties in Metal-Organic Frameworks
The work by (Xu et al., 2019) utilized a related ligand in assembling Cd(II) metal-organic frameworks. These frameworks exhibit unique luminescent properties, which can be applied in areas like sensing and display technologies.
Chelation in Copper(II) Paddlewheel Structures
(Gomila et al., 2014) explored new ligands, structurally comparable to the target compound, supporting copper(II) paddlewheel-like structures. This indicates potential applications in designing novel metal complexes with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs) and in photodynamic therapy .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as fluorescence quenching .
Biochemical Pathways
Similar compounds have been used in photodynamic therapy, which involves the generation of singlet oxygen that can damage cancer cells .
Pharmacokinetics
Similar compounds have been used in the synthesis of mofs, which suggests that they may have unique absorption and distribution properties .
Result of Action
Similar compounds have been used in photodynamic therapy, which can lead to the damage of cancer cells .
Action Environment
Similar compounds have been used in the synthesis of mofs, which are known to be stable under various environmental conditions .
Propriétés
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFAWBWDOLINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
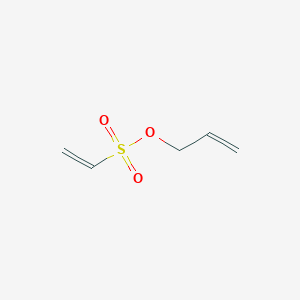

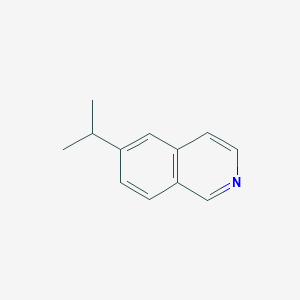
![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)


